molecular formula C22H24N2O3 B1618541 16-Methoxystrychnine CAS No. 5096-72-0

16-Methoxystrychnine

Cat. No.: B1618541
CAS No.: 5096-72-0
M. Wt: 364.4 g/mol
InChI Key: BMDMNLBIKSAWCI-UHFFFAOYSA-N
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Description

16-Methoxystrychnine is an alkaloid compound. It is primarily used for research purposes and is not intended for patient use . The chemical structure of this compound is represented as follows:


Molecular Structure Analysis

The molecular formula of this compound is C₂₂H₂₄N₂O₃ , with a molecular weight of 364.44 g/mol. Its structure belongs to the class of alkaloids, specifically indole alkaloids. The initial source of this compound is the plant Strychnos nux-vomica Linn. from the family Loganiaceae .

Scientific Research Applications

  • Metabolism of Drugs

    The study of selective demethylation of brucine revealed that one of the two adjacent methoxyl groups attached to the aromatic ring of brucine was demethylated selectively in rabbits, leading to the identification of monophenolic metabolites like 2-methoxy-3-hydroxystrychnine and its conjugated forms in urine (Tsukamoto, Yoshimura, Watabe, & Oguri, 1964).

  • Alkaloid Research

    The isolation of protostrychnine, a new alkaloid from Strychnos nux-vomica, highlights the presence of various hydroxy and methoxy compounds in the tertiary bases of this plant, suggesting diverse metabolic pathways and functions (Başer, Bisset, & Hylands, 1979).

  • Derivative Formation

    The reaction of 16-chloro-1-dehydrovincadifformine with sodium alkoxides yielded 16-methoxyindolenines, highlighting the chemical reactivity and potential applications of 16-Methoxystrychnine derivatives in various chemical processes (Royer, Yu, Hugel, & Lévy, 1998).

  • Spectral Analysis

    The analysis of spectral data for 13C NMR of sixteen Strychnos alkaloids, including 2-hydroxy-3-methoxystrychnine, provided insights into the structure determination and the regularities in the spectra of these compounds (Hattori, 1994).

  • Isolation of New Alkaloids

    The leaves of Strychnos icaja Baill. were studied, leading to the isolation of several alkaloids including 16-hydroxystrychnine and related compounds, underscoring the diversity and potential of this compound and its related compounds in natural product chemistry (Bisset, Das, & Parello, 1973).

Properties

IUPAC Name

5a-methoxy-2,4a,5,7,8,13a,15,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-22-11-14-13-6-9-27-17-10-18(25)24-16-5-3-2-4-15(16)21(22,20(24)19(14)17)7-8-23(22)12-13/h2-6,14,17,19-20H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDMNLBIKSAWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC3C4C5CC(=O)N6C4C1(CCN2CC3=CCO5)C7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965227
Record name 16-Methoxystrychnidin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-72-0
Record name Pseudostrychnine methyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16-Methoxystrychnidin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Methoxystrychnine
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16-Methoxystrychnine
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Reactant of Route 6
16-Methoxystrychnine

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